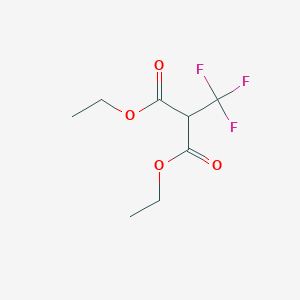
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride” is a chemical compound with the molecular formula C11H11N3O . It’s a biochemical used for proteomics research . The compound contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic scaffold with an oxygen and two nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazoles, including “3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride”, often involves the use of amidoximes and carboxylic acids or aldehydes in aprotic bipolar solvents . The process typically involves a one-pot synthesis directly from amidoximes and various carboxyl derivatives .Molecular Structure Analysis
The molecular structure of “3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride” includes a 1,2,4-oxadiazole ring. Oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . In the case of 1,2,4-oxadiazoles, nitrogen has been found to be a stronger hydrogen bond acceptor than oxygen .Future Directions
The future directions for “3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride” and similar compounds could involve further exploration of their potential as anti-infective agents . The development of new synthetic methods and the design of new chemical entities to act against resistant microorganisms are areas of ongoing research .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride involves the reaction of 3-amino-4-cyclopropyl-1,2,4-oxadiazole with 3-bromoaniline followed by hydrochloric acid treatment to obtain the final product.", "Starting Materials": [ "3-amino-4-cyclopropyl-1,2,4-oxadiazole", "3-bromoaniline", "Hydrochloric acid" ], "Reaction": [ "Step 1: 3-amino-4-cyclopropyl-1,2,4-oxadiazole is reacted with 3-bromoaniline in the presence of a suitable solvent and a base to obtain 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline.", "Step 2: The crude product obtained from step 1 is treated with hydrochloric acid to obtain 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride." ] } | |
CAS RN |
2639431-63-1 |
Product Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline hydrochloride |
Molecular Formula |
C11H12ClN3O |
Molecular Weight |
237.7 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2,3-difluoro-6-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol](/img/structure/B6147179.png)